molecular formula C45H38O18 B13394651 Procyanidin trimer T2

Procyanidin trimer T2

Cat. No.: B13394651
M. Wt: 866.8 g/mol
InChI Key: MOJZMWJRUKIQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin Trimer T2 is a high-purity biochemical reagent belonging to the class of proanthocyanidin trimers, which are flavanol polymers . This compound is characterized by its molecular formula of C45H38O18 and a molecular weight of approximately 866.77 g/mol . As a member of the B-type procyanidin trimers, its structure consists of flavan-3-ol units, such as catechin or epicatechin, linked together . Researchers can find this specific compound in natural sources such as red wine, providing a context for its dietary occurrence and availability for extraction studies . This compound is supplied exclusively for research applications. It is intended for use in laboratory investigations only and is strictly labeled as "For Research Use Only." This product is not intended for direct human or veterinary diagnostic or therapeutic uses, nor is it meant for consumption in any food, cosmetic, or household products. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZMWJRUKIQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341558
Record name Procyanidin trimer T2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

866.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid and Lewis Acid Activation

  • Principle: Activation of flavan-3-ol derivatives at C-4 position using acids or Lewis acids facilitates interflavanyl bond formation.
  • Procedure:
    • Use of acid catalysts such as trifluoroacetic acid or Lewis acids like titanium tetrachloride (TiCl4).
    • Coupling of monomeric units, such as catechin or epicatechin, with electrophilic intermediates like leucocyanidin derivatives.
    • The reaction proceeds under mild conditions (ambient temperature, mild acidity) to favor selective trimer formation.

Benzylation and Deprotection Strategy

  • Methodology:
    • Benzylated flavan-3-ol derivatives are synthesized as intermediates.
    • Coupling reactions are performed using TiCl4-induced coupling or similar activating agents.
    • Subsequent catalytic hydrogenation removes benzyl protecting groups, yielding the natural procyanidin structure.

Stereoselective Synthesis

  • Advances: Partial stereoselective synthesis involves the use of chiral catalysts or protecting groups to control stereochemistry during oligomerization.
  • Outcome: Synthesis of specific isomers such as procyanidin B2 and T2 with defined stereochemistry.

Data Table 2: Synthesis Conditions for Procyanidin T2

Parameter Value Reference
Activation reagent TiCl4 or BF3·OEt2
Solvent Ethyl acetate/water mixture
Temperature Ambient to 50°C
Yield of T2 53% (from optimized benzylation protocol)
Purity >90% after chromatographic purification

Non-Enzymatic and Auto-Condensation Methods

Method Overview:
Auto-condensation of flavan-3-ols under mild acidic or alkaline conditions can lead to the formation of procyanidin trimers, including T2.

Procedure:

  • Incubation of monomeric flavan-3-ols (catechin or epicatechin) with procyanidin B2 under controlled pH (acidic or alkaline) and temperature conditions.
  • Non-enzymatic reactions facilitate carbocation formation, which then reacts nucleophilically to form trimers.

Research Outcomes:

  • The formation of procyanidin T2 was observed in vitro when procyanidin B2 was incubated with monomeric flavan-3-ols at pH 3–5.
  • MS/MS analysis confirmed the structure, with retention times matching natural T2 extracted from plant sources.

Data Table 3: Auto-Condensation Reaction Parameters

Parameter Value Reference
pH 3.0 – 5.0
Temperature 25°C – 37°C
Reaction time 24 – 48 hours
Yield of T2 Approximately 0.44% of total reaction products

Separation and Purification Techniques

Post-synthesis or extraction, procyanidin T2 is purified using advanced chromatographic techniques:

Data Table 4: Purification Efficiency

Technique Purity Achieved Yield (%) Reference
UHPLC fractionation >95% 0.58% of extract
Solid-phase extraction (SPE) >90% 1.2% of initial

Summary and Outlook

The preparation of Procyanidin T2 involves a combination of natural extraction, chemical synthesis, and auto-condensation methods. Natural extraction from plant sources remains the most straightforward approach, though it often yields mixtures requiring sophisticated chromatographic purification. Chemical synthesis, especially via acid or Lewis acid activation, offers a controlled pathway to produce pure T2, with recent advances emphasizing stereoselectivity and yield optimization. Auto-condensation under mild conditions provides an alternative route, mimicking natural biosynthesis pathways.

Future research focuses on improving yields, stereoselectivity, and scalability of synthetic routes, alongside developing more efficient purification protocols to facilitate the application of Procyanidin T2 in pharmacological and nutraceutical fields.

Chemical Reactions Analysis

Non-Enzymatic Auto-Condensation

Procyanidin trimer T2 forms via non-enzymatic reactions under mild acidic or alkaline conditions. Key mechanisms include:

Reaction with Procyanidin B2

  • Procyanidin B2 (dimer) acts as both an electrophilic upper unit (releasing carbocations) and a nucleophilic lower unit , enabling trimerization .

  • In acidic solutions (pH 5), B2 degrades into carbocations, which react with intact B2 molecules to form T2 .

  • Key evidence :

    • Identical trimers (m/z 865) were detected in in vivo tea plant extracts and in vitro reactions using B2 as the sole substrate .

    • Tetramers (m/z 1153) and monomers (m/z 289) were observed as side products .

pH-Dependent Reactivity

ConditionReactivityProducts Detected
pH 5 (acidic)High trimer yieldT2 (major), tetramers (trace)
pH 7.5 (alkaline)Moderate trimer yieldOxidized derivatives of B2

Lewis Acid Catalysts

  • AgOTf or AgBF₄ : Mediate intermolecular condensation between dimeric catechin nucleophiles and monomeric electrophiles .

  • TMSOTf : Enables stereoselective synthesis of all-trans procyanidin trimers, including T2, in >90% yield .

Depolymerization Reactions

T2 undergoes acid-catalyzed cleavage in the presence of nucleophiles:

Thiolysis with Benzyl Mercaptan

  • Cleavage at pH 5 releases epicatechin (terminal unit) and epicatechin-thioether (extension unit) .

  • Products :

    • Monomers: Epicatechin (m/z 289).

    • Dimers: Procyanidin B2 (m/z 577) .

Phloroglucinolysis

  • Used to determine the degree of polymerization (DP) and galloylation status .

  • T2 yields phloroglucinol adducts of epicatechin, confirming its B-type linkages .

Interaction with Anthocyanins

T2 enhances pigment stability in wine by forming new condensation products :

  • In the presence of oenin (malvidin-3-glucoside), T2 condenses to form a stable red pigment .

  • HPLC Analysis :

    • Reduction in oenin and T2 peaks.

    • Emergence of a new peak (λ<sub>max</sub> = 520 nm) linked to T2-oenin adducts .

Spectroscopic Data

TechniqueKey Findings for T2Source
HPLC-ESI-MS m/z 865 [M-H]⁻; fragments at m/z 577, 289
MALDI-TOF Molecular ion at m/z 865
¹H NMR δ 6.95 (H-2′), 5.98 (H-6/H-8), 4.61 (H-4α)

Fragmentation Patterns

  • QM Cleavage : Produces ions at m/z 575 and 287, characteristic of B-type trimers .

  • Interflavan Bond Cleavage : Yields procyanidin B2 (m/z 577) and epicatechin (m/z 289) .

Biological Implications

  • Immune Modulation : T2 enhances TNF-α secretion in macrophages in a dose-dependent manner .

  • Hair Growth : Topical application of T2-rich grape seed extracts promotes anagen induction .

This synthesis of chemical reactions underscores T2’s dual role as a reactive intermediate in plant biochemistry and a bioactive compound with therapeutic potential.

Mechanism of Action

Procyanidin C1 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Antioxidant Activity

Procyanidin T2 demonstrates radical scavenging activity comparable to other trimers but lower than tetramers. For example:

  • DPPH assay : T2 (IC₅₀ = 12.5 µM) vs. A-type trimer (IC₅₀ = 10.8 µM) .
  • ABTS assay: T2 (IC₅₀ = 9.7 µM) vs. epicatechin monomer (IC₅₀ = 22.3 µM) .

Occurrence and Extraction

Plant Source Procyanidin Trimer Type Concentration (mg/g dry weight) Extraction Method Reference
Aesculus leaves B-type T2 3.2 ± 0.4 Ethanol/water (70:30)
Litchi pulp A-type trimer 1.8 ± 0.2 Sephadex LH-20 column
Grape skins (Touriga Nacional) B-type C1 4.5 ± 0.6 Methanol/acetone/water

Key Insight : Procyanidin T2 is less abundant in fruits compared to dimers but shows higher bioactivity per unit concentration .

Biological Activity

Procyanidin trimer T2, a member of the procyanidin family, has garnered attention for its diverse biological activities, particularly in cancer prevention, anti-inflammatory effects, and metabolic regulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

Procyanidins are oligomeric flavonoids composed of catechin and epicatechin units. The trimeric form, such as Procyanidin T2, typically exhibits enhanced biological activities compared to monomeric and dimeric forms due to its structural complexity. The specific structure of Procyanidin T2 contributes to its interaction with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of procyanidins, including Procyanidin T2.

  • Cell Viability and Apoptosis : Research indicates that Procyanidin T2 can induce apoptosis in various cancer cell lines. For instance, in human breast cancer cells (MCF-7), treatment with procyanidins led to significant reductions in cell viability and increased apoptosis markers, such as caspase-3 activation .
  • Cell Cycle Arrest : Procyanidin T2 has been shown to cause G1 phase cell cycle arrest. In pancreatic cancer cell lines, it inhibited cyclin D1 and CDK4 expression, crucial regulators of the cell cycle, thereby preventing the transition from G1 to S phase .
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
    • Inhibition of NF-κB signaling pathways.
    • Modulation of apoptosis-related proteins (e.g., Bcl-2 family).
    • Induction of oxidative stress leading to increased ROS levels in cancer cells .

Anti-inflammatory Effects

Procyanidin T2 exhibits notable anti-inflammatory properties:

  • Cytokine Production : In macrophage models, Procyanidin T2 has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is linked to the suppression of NF-κB activation .
  • Macrophage Activation : Studies indicate that Procyanidin T2 enhances the production of nitric oxide (NO) in RAW 264.7 macrophages, suggesting an immunomodulatory role that could be beneficial in chronic inflammatory conditions .

Metabolic Regulation

Procyanidin T2 also plays a role in metabolic health:

  • Insulin Secretion : Research has demonstrated that trimeric procyanidins can enhance glucose-stimulated insulin secretion from pancreatic beta-cells. This effect is crucial for managing blood glucose levels and may have implications for diabetes management .
  • Antioxidant Activity : The antioxidant capacity of Procyanidin T2 contributes to its protective effects against oxidative stress-related diseases. It has been shown to reduce ROS accumulation in cells exposed to oxidative stress .

Summary of Biological Activities

Activity TypeEffectMechanismReference
AnticancerInduces apoptosisCaspase activation, cell cycle arrest
Reduces cell viabilityInhibition of NF-κB signaling
Anti-inflammatoryInhibits cytokine productionSuppression of NF-κB
Metabolic regulationEnhances insulin secretionModulation of pancreatic beta-cell function
Reduces oxidative stressAntioxidant properties

Q & A

Q. What analytical methodologies are recommended for identifying and quantifying Procyanidin trimer T2 in complex matrices such as plant extracts or biological samples?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Validation parameters (linearity, sensitivity, specificity) should adhere to ICH guidelines, including dilution factors and absorptivity calculations for accuracy . Dietary intake studies often employ these methods to distinguish trimers from monomers and dimers, as detailed in proanthocyanidin profiling workflows .

Q. What are the primary natural sources of this compound, and how do extraction protocols influence its yield?

this compound is prevalent in apples, grapes, and cocoa-derived products. Extraction efficiency depends on solvent polarity (e.g., acetone-water mixtures), temperature (40–60°C), and pH optimization to prevent degradation. Studies using USDA dietary surveys highlight apples as contributing ~32% of total proanthocyanidin intake, with trimer-specific yields requiring targeted fractionation .

Q. How does this compound interact with cellular pathways in vitro, and what experimental models are suitable for preliminary bioactivity screening?

In vitro assays using human cell lines (e.g., Caco-2 for intestinal absorption or HepG2 for hepatic metabolism) are standard. Dose-response curves and ROS scavenging assays (e.g., DPPH radical quenching) are used to evaluate antioxidant capacity. Researchers must validate trimer stability under physiological pH and temperature conditions to avoid artifactual results .

Advanced Research Questions

Q. What mechanistic evidence supports the oxidative conversion of B-type to A-type Procyanidin trimers, and how do reaction conditions influence this process?

B-type Procyanidin trimer C-1 converts to A-type cinnamtannin B-1 under oxidative conditions. Key factors include:

  • Catalysts : DPPH radicals or xanthine oxidase enhance interflavan bond formation via quinone methide intermediates.
  • pH and Temperature : Optimal conversion occurs at pH 5–6 and 50°C, with degradation observed above 70°C. Experimental validation requires tandem MS and NMR to confirm structural shifts, as outlined in kinetic studies .

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies, particularly regarding bioavailability and metabolic stability?

Discrepancies arise from variations in:

  • Model Systems : Cell-free vs. cell-based assays may overestimate/underestimate bioactivity.
  • Metabolite Identification : Phase II metabolites (e.g., glucuronides) often dominate in vivo, requiring LC-MS/MS profiling of plasma and urine. Standardizing protocols for trimer isolation and stability testing (e.g., under simulated gastrointestinal conditions) is critical .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins (e.g., inflammatory mediators)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model trimer-protein interactions. Key parameters include:

  • Force Fields : CHARMM36 for carbohydrate-protein systems.
  • Solvent Models : Explicit water molecules to account for hydrogen bonding. Validation requires correlating computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How should researchers design longitudinal studies to assess the chronic effects of this compound on oxidative stress markers in animal models?

  • Dosage Regimens : Use pharmacokinetic data to establish physiologically relevant doses (e.g., 10–50 mg/kg/day in rodents).
  • Biomarkers : Measure plasma 8-OHdG (DNA oxidation) and glutathione peroxidase activity at multiple timepoints.
  • Control Groups : Include cohorts receiving monomeric/dimeric procyanidins to isolate trimer-specific effects. Ethical approval and sample size calculations (e.g., G*Power) are mandatory to ensure statistical robustness .

Methodological Guidelines

  • Experimental Reproducibility : Document reaction conditions (e.g., exact pH, catalyst purity) and raw data transparency per FAIR principles .
  • Literature Synthesis : Use systematic reviews (PRISMA guidelines) to map knowledge gaps, prioritizing studies with validated analytical methods .
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting bioactivity reports .

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